5-(2-Fluorophenyl)pyridin-3-amine

Description

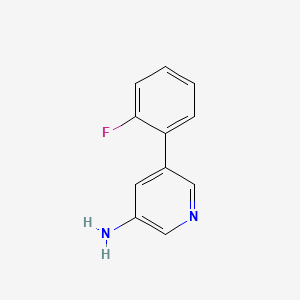

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVPFHHCWNLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673328 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-53-3 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 5 2 Fluorophenyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of the molecule's atomic connectivity and spatial arrangement can be achieved.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 5-(2-Fluorophenyl)pyridin-3-amine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and fluorophenyl rings, as well as the amine protons. The aromatic region (typically δ 6.5-8.5 ppm) will contain a complex set of signals due to the various electronic environments and spin-spin couplings.

The protons on the pyridine ring (H-2, H-4, H-6) are anticipated to appear as distinct multiplets. The proton at the C-2 position is expected to be a doublet, coupling to the H-4 proton. The H-4 proton would likely appear as a multiplet due to coupling with both H-2 and H-6. The H-6 proton should also be a doublet.

The 2-fluorophenyl ring contains four protons (H-3', H-4', H-5', H-6'). These protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The signals are expected to be multiplets in the aromatic region.

The amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In DMSO-d₆, this signal is often observed around δ 5.0-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) |

| Aromatic H's | 6.8 - 8.5 | Multiplets (m) |

| Pyridine H-2 | ~8.2 | Doublet (d) |

| Pyridine H-4 | ~7.5 | Multiplet (m) |

| Pyridine H-6 | ~8.3 | Doublet (d) |

| Fluorophenyl H's | 7.0 - 7.6 | Multiplets (m) |

Carbon (¹³C) NMR Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the fluorophenyl ring.

The chemical shifts are influenced by the electronegativity of the attached atoms (N, F) and the aromatic ring currents. The carbon atom attached to the fluorine (C-2') will show a large one-bond coupling (¹JCF), resulting in a doublet, which is a key diagnostic feature. Its chemical shift is expected to be significantly downfield. Other carbons in the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). The carbon atoms of the pyridine ring attached to the nitrogen atom (C-2, C-6) will also be shifted downfield. The carbon bearing the amine group (C-3) and the carbon attached to the phenyl ring (C-5) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 140 - 145 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 140 - 145 |

| Fluorophenyl C-1' | 125 - 130 (d, ²JCF) |

| Fluorophenyl C-2' | 158 - 162 (d, ¹JCF) |

| Fluorophenyl C-3' | 115 - 120 (d, ²JCF) |

| Fluorophenyl C-4' | 128 - 132 |

| Fluorophenyl C-5' | 124 - 128 |

| Fluorophenyl C-6' | 130 - 135 |

Note: 'd' indicates a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For similar 2-fluorophenyl derivatives, this signal often appears in the range of δ -110 to -140 ppm. The signal may appear as a multiplet due to coupling with the ortho, meta, and para protons on the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₉FN₂, giving a calculated molecular weight of approximately 188.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 188.

The fragmentation pattern would provide confirmation of the structure. Key fragmentation pathways for aromatic amines often involve the loss of small, stable molecules or radicals. Expected fragmentation could include:

α-cleavage: While more common in aliphatic amines, some fragmentation near the C-C bond connecting the two rings might occur.

Loss of HCN: The pyridine ring can fragment by losing a molecule of hydrogen cyanide (27 u).

Loss of H₂N/NH₂ radical: Cleavage of the C-N bond could lead to the loss of an amino radical (16 u).

Fragmentation of the fluorophenyl ring: Loss of a fluorine radical (19 u) or other characteristic fragments from the fluorobenzene (B45895) moiety.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition. For C₁₁H₉FN₂, the expected exact mass is approximately 188.0750.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.20 g/mol |

| [M]⁺ Peak (m/z) | 188 |

| HRMS Exact Mass ([M+H]⁺) | 189.0828 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-F bond, and the aromatic C-H and C=C/C=N bonds.

N-H Stretching: Primary aromatic amines typically show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. orgchemboulder.com

Aromatic C-H Stretching: A group of weak to medium bands is expected above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region. The N-H bending vibration of the primary amine also appears in this region, typically around 1580-1650 cm⁻¹. orgchemboulder.com

C-F Stretching: A strong absorption band characteristic of the C-F bond stretch is expected in the 1100-1300 cm⁻¹ range.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic rings would appear in the fingerprint region (650-900 cm⁻¹), providing information about the substitution patterns.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (2 bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1620 | Medium to Strong |

| Aryl C-N | Stretch | 1250 - 1335 | Medium to Strong |

| Aryl C-F | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 650 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in this compound are the phenyl and pyridine aromatic systems. The conjugation between these rings, although potentially limited by steric hindrance causing non-planarity, allows for π→π* electronic transitions upon absorption of UV radiation.

The spectrum is expected to show multiple absorption bands in the UV region (200-400 nm). Typically, substituted pyridines and benzenes exhibit strong absorptions around 200-220 nm (E-band) and a less intense, more structured band around 250-280 nm (B-band). The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity. For related fluorophenyl-pyridine structures, absorption maxima have been observed in the 220-260 nm and 320-360 nm ranges, corresponding to π→π* transitions within the conjugated aromatic system. nih.govmdpi.com

Advanced Research on the Pharmacological and Biological Potential of 5 2 Fluorophenyl Pyridin 3 Amine Scaffolds

Structure-Activity Relationship (SAR) Studies of 5-(2-Fluorophenyl)pyridin-3-amine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural features that govern their therapeutic potential.

Elucidation of Key Structural Motifs for Biological Activity

Research into various derivatives has highlighted the importance of specific structural components for biological efficacy. For instance, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, compounds featuring a 4-hydroxymethylpiperidine moiety demonstrated broad-spectrum antiproliferative activity. mdpi.com Specifically, compounds 5a and 5d from this series showed significant mean growth inhibitions and were found to be more potent than paclitaxel (B517696) in 21 different cancer cell lines, particularly against renal cancer and melanoma. mdpi.com Their efficacy was also superior to gefitinib (B1684475) in a substantial number of cell lines, including colon and breast cancer. mdpi.com

The general structure of these active urea (B33335) derivatives incorporates a terminal phenyl group, a central urea linkage, and a substituted phenyl-pyridine core. The nature of the substituent on the terminal phenyl ring, as well as the group attached to the phenyl-pyridine scaffold, significantly influences the biological outcome.

Table 1: Antiproliferative Activity of Selected Urea Derivatives

| Compound | Mean Growth Inhibition (%) | Notes |

|---|---|---|

| 5a | High | Lethal effects on SK-MEL-5 melanoma, 786-0, A498, RXF 393 renal cancer, and MDA-MB-468 breast cancer cell lines. mdpi.com |

| 5d | High | Showed promising mean growth inhibitions. mdpi.com |

| 5a-e | Broad-spectrum | Contain a 4-hydroxymethylpiperidine moiety. mdpi.com |

Impact of Fluorine Substitution on Ligand Binding and Potency

The presence and position of a fluorine atom on the phenyl ring are critical determinants of a molecule's biological activity. The fluorine atom can influence ligand binding and potency through various mechanisms, including altering electronic properties and forming specific interactions with protein targets.

In studies of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, the most effective compounds against Mycobacterium tuberculosis contained a 3-(4-fluoro)phenyl group. nih.gov This highlights the beneficial role of fluorine in enhancing antimycobacterial activity. Similarly, research on pyrazolopyridine derivatives as enterovirus inhibitors found that a 4-fluorophenyl group resulted in the best antiviral activity within its class. ucla.edu

The strategic placement of fluorine can also be seen in the development of inhibitors for other targets. For example, in the design of FGFR4 inhibitors, a novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives was developed, with representative compounds showing potent activity. nih.gov While this specific example does not directly feature the this compound core, it underscores the broader principle of fluorine's importance in modulating kinase inhibitor potency.

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design and synthesis of analog libraries are fundamental to exploring SAR. By systematically modifying a lead compound, researchers can map the chemical space and identify modifications that enhance activity and selectivity.

For instance, the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine has been undertaken to explore their potential as anticancer agents. researchgate.net This approach involves creating a series of related compounds to understand how different amine substituents affect cytotoxicity.

In the development of JNK3 inhibitors, SAR studies on aminopyrazole derivatives involved the synthesis of various analogs with different substituents on the urea moiety to improve potency and isoform selectivity. acs.org Similarly, the design of pyrazolo[1,5-a]pyrimidine-based drug candidates involved creating a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines with substituted phenyl rings to explore the relationships between substituent patterns and antimycobacterial activity. nih.gov

Mechanistic Investigations of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. This involves detailed analysis of their interactions with biological targets.

Protein-Ligand Binding and Interaction Analysis

The biological activity of these compounds is often mediated by their binding to specific proteins. The interactions at the binding site, such as hydrogen bonds and pi-stacking, are key to their inhibitory or modulatory effects.

In the context of SARS-CoV-2 spike-hACE2 protein interaction inhibitors, the 4-fluorophenyl group of a derivative was found to engage in a pi-cation interaction with LYS353 of hACE2. nih.gov Furthermore, HIE34 of hACE2 exhibited three pi-pi interactions with the 4-fluorophenyl, pyridine (B92270), and benzene (B151609) rings of the compound. nih.gov

For SHP-2 allosteric inhibitors, analysis of protein-ligand interactions revealed that preserving the aniline (B41778) interaction with Glu250 was important. mdpi.com When the pyrazine (B50134) ring in a known inhibitor was replaced with pyridine, the resulting compound retained biochemical inhibition, though with a decrease in potency, likely due to changes in the electron cloud density and binding affinity. mdpi.com

Table 2: Key Protein-Ligand Interactions

| Compound Class | Protein Target | Key Interactions |

|---|---|---|

| SARS-CoV-2 Inhibitors | hACE2 | Pi-cation with LYS353, Pi-pi with HIE34. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Kinases, Cholinesterases, Monoamine Oxidases)

Structural analogs of this compound have been identified as potent inhibitors of several key enzyme families, highlighting their broad therapeutic applicability.

Kinase Inhibition: The aminopyridine framework is a well-established kinase hinge-binder, and its derivatives are explored as inhibitors for numerous protein kinases. wipo.intgoogle.comnih.gov Analogs incorporating the fluorophenyl-pyridine motif have shown potent, often nanomolar, inhibitory activity against critical kinases involved in cell signaling pathways. These include p38α mitogen-activated protein (MAP) kinase, Glycogen Synthase Kinase-3β (GSK-3β), and c-Met kinase. wipo.intnih.govtandfonline.com For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives featuring a 4-(2-fluorophenyl)pyridin-3-yl moiety were synthesized and identified as potent GSK-3β inhibitors, with one compound exhibiting an IC50 value of 3.1 nM. nih.gov Another study identified a dual inhibitor of p38α and GSK3β with IC50 values of 16 nM and 35 nM, respectively. wipo.int Furthermore, derivatives of the aminopyridine scaffold have been developed as inhibitors of Pim kinases, which are crucial in regulating cell proliferation and survival. nih.gov

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. researchgate.netdovepress.com Research into pyridazine (B1198779) analogs, which share structural similarities with the pyridine core, has revealed their potential as AChE inhibitors. dovepress.com Additionally, hybrid molecules combining 4-aminopyridine (B3432731) with other heterocyclic nuclei like 1,3,4-oxadiazole (B1194373) have been designed as potential AChE inhibitors. researchgate.net One such hybrid showed significant human AChE inhibition with an IC50 of 1.098 µM. researchgate.net

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of monoamine neurotransmitters and are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.comrsc.org Studies have shown that 4-aminopyridine itself has an inhibitory effect on MAO activity. nih.gov Various derivatives containing a pyridine ring have been evaluated as MAO inhibitors. nih.govnih.gov For example, certain donepezil-pyridine hybrids were found to be moderate inhibitors of human MAO-B, with one compound showing an IC50 of 3,950 nM. nih.gov Other complex heterocyclic systems built around a pyridine core have also yielded potent MAO-B inhibitors, with one analog demonstrating an IC50 of 0.51 μM. nih.gov

| Compound Class/Analog | Target Enzyme | IC50 Value |

| Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | 3.1 nM nih.gov |

| N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide | p38α MAP kinase | 16 nM wipo.int |

| N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide | GSK-3β | 35 nM wipo.int |

| 4-aminopyridine-oxadiazole hybrid | Acetylcholinesterase (hAChE) | 1.098 µM researchgate.net |

| 1,2,3,4-THCP-10-one derivative (3a) | Monoamine Oxidase B (MAO-B) | 0.51 µM nih.gov |

| Donepezil-pyridine hybrid (DPH14) | Monoamine Oxidase B (hMAO-B) | 3,950 nM nih.gov |

Receptor Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors)

The aminopyridine scaffold is also prevalent in ligands designed for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, which are implicated in a variety of psychiatric disorders.

Research has demonstrated that aminopyrimidine derivatives can possess high binding affinity for both dopamine (B1211576) (D2, D3) and serotonin 5-HT1A receptors. nih.gov A study on arylpiperazine derivatives linked to a pyridine ring revealed compounds with high affinity for multiple serotonin receptor subtypes, including 5-HT1A and 5-HT2A. drugbank.com For example, the parent compound in that study, SYA16263, showed high affinity for the 5-HT1A receptor with a Ki value of 1.1 nM. drugbank.com Introducing a chloro atom to the pyridine ring shifted selectivity, increasing the affinity for the 5-HT2A receptor (Ki = 9.2 nM). drugbank.com

Notably, the drug Sarizotan, investigated for Parkinson's disease, incorporates a 5-(4-fluorophenyl)pyridin-3-yl core structure and functions as a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. bldpharm.com This underscores the potential of the this compound framework to generate potent and selective receptor ligands. Further studies on indazole and piperazine (B1678402) scaffolds have also produced multi-target ligands with antagonist activity at D2 and 5-HT2A receptors and agonist activity at 5-HT1A receptors, a profile considered beneficial for treating schizophrenia. tandfonline.com

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) |

| SYA16263 (arylpiperazine derivative) | 5-HT1A | 1.1 nM drugbank.com |

| 5-chloro-pyridine analog of SYA16263 | 5-HT2A | 9.2 nM drugbank.com |

| Aminopyrimidine derivative (PD 158771) | 5-HT1A | Partial Agonist Profile nih.gov |

| Indazole-piperazine hybrid (Compound 1) | D2 | 14 nM tandfonline.com |

| Indazole-piperazine hybrid (Compound 1) | 5-HT1A | 2.5 nM tandfonline.com |

| Indazole-piperazine hybrid (Compound 1) | 5-HT2A | 15 nM tandfonline.com |

Identification of Molecular Targets and Biological Pathways

Building on the enzymatic and receptor-level data, research has pinpointed specific molecular targets and pathways modulated by compounds based on the this compound scaffold.

Kinase Target Identification (e.g., p38α MAP kinase, GSK-3β, c-Met kinase, Yck2)

p38α MAP kinase: Analogs with a trisubstituted imidazole (B134444) core connected to a pyridine are potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory cytokine production. wipo.intnih.govnih.gov Replacing a metabolically labile sulfur atom in early lead compounds with a methylene (B1212753) group led to derivatives with remarkably improved metabolic stability while retaining potent, low double-digit nanomolar inhibition of p38α. nih.gov

GSK-3β: As a key regulator of tau protein hyperphosphorylation in Alzheimer's disease, GSK-3β is a major therapeutic target. nih.gov Structure-guided design has led to thieno[3,2-c]pyrazol-3-amine derivatives containing the 5-(4-(2-fluorophenyl)pyridin-3-yl) moiety, which act as highly potent and selective GSK-3β inhibitors. nih.gov Other scaffolds, such as isonicotinamides, have also been developed as selective, brain-penetrable GSK-3 inhibitors. frontiersin.orgnih.gov

c-Met kinase: The c-Met receptor tyrosine kinase is a proto-oncogene whose dysregulation is linked to tumor growth and metastasis. tandfonline.comgoogle.com Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as c-Met kinase inhibitors, demonstrating the utility of this scaffold in developing anticancer agents. tandfonline.com

Yck2: In the search for new antifungal strategies, the non-essential stress kinase Yck2 in Candida albicans has emerged as a promising target. nih.govmdpi.com A screening of kinase inhibitors identified 2,3-aryl-pyrazolopyridine compounds, which are structurally related to aminopyridines, as potent inhibitors of Yck2. nih.gov The inhibition of Yck2 by these compounds restores the sensitivity of drug-resistant C. albicans to conventional antifungals like caspofungin. nih.gov

Ion Channel Modulators (e.g., CFTR potentiators)

The core scaffold is also relevant to the modulation of ion channels. The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel whose dysfunction causes cystic fibrosis. Potentiators are compounds that enhance the channel's gating activity. nih.gov While not direct analogs of this compound, related heterocyclic structures such as pyrrolopyrimidines have been developed as CFTR potentiators. nih.gov One patent describes a CFTR potentiator, 4-amino-7-{[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methyl}-7H-pyrrolo[2,3-d]pyrimidine, containing the 2-fluorophenyl group, highlighting the relevance of this substitution for ion channel modulation. nih.gov Additionally, pyridine-containing compounds have been investigated as positive modulators of Kv7 potassium channels.

G-Protein Coupled Receptors (GPCRs) and Transporters

Beyond the serotonin receptors discussed previously, aminopyridine-based structures interact with other GPCRs and transporter systems.

GPCRs: A pyrazolo[4,3-b]pyridine derivative, VU0418506, was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov As mGlu4 is a class C GPCR involved in regulating neurotransmission, this finding opens avenues for treating neurological disorders like Parkinson's disease. nih.gov

Transporters: The structural analog Vonoprazan (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H,K-ATPase, an enzyme that functions as a proton pump. google.comnih.gov It acts as a strictly K+-competitive inhibitor, binding to the E2 form of the enzyme with high affinity (Ki of 10 nM at pH 7) and a slow dissociation rate, leading to potent and sustained inhibition of gastric acid secretion. google.comnih.gov In another area, a triazine-amine derivative containing a (2-fluorophenyl)piperazin-1-yl moiety was found to inhibit human equilibrative nucleoside transporters.

Therapeutic Area Research Based on Structural Analogs

The diverse biological activities of structural analogs of this compound have spurred research across a wide spectrum of therapeutic areas.

Oncology: The inhibition of kinases like Pim, c-Met, Src, B-Raf, EGFR, and VEGFR-2 by various aminopyridine and pyrazolopyridine analogs positions them as promising candidates for cancer therapy. tandfonline.comnih.govgoogle.commdpi.com

Neurodegenerative and Psychiatric Disorders: Inhibition of GSK-3β, p38α MAP kinase, and MAO, along with high affinity for serotonin and dopamine receptors, suggests potential applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. wipo.intnih.govtandfonline.comnih.govbldpharm.com

Inflammatory Diseases: Potent inhibition of p38α MAP kinase by aminopyridine-based compounds makes them attractive for treating inflammatory conditions like rheumatoid arthritis. wipo.intnih.gov

Acid-Related Disorders: The development of Vonoprazan, a potent H,K-ATPase inhibitor, has already established the clinical utility of this scaffold in treating gastroesophageal reflux disease and other acid-related conditions. google.comnih.gov

Infectious Diseases: The discovery of Yck2 inhibitors that re-sensitize resistant fungi to existing drugs opens a new front in the battle against life-threatening fungal infections like candidiasis. nih.govmdpi.com

Channelopathies: The activity of related compounds as CFTR potentiators and Kv channel modulators indicates a potential role in treating genetic diseases like cystic fibrosis and certain cardiac arrhythmias. nih.gov

Anticancer Agent Design and Cytotoxicity Evaluation in Cell Lines (e.g., HeLa, HepG2, MCF7)

Derivatives of the this compound scaffold have been the focus of extensive research for the development of novel anticancer agents. These compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF7 (breast cancer). iajpr.comarabjchem.org

In one study, novel Schiff base derivatives of 5-[2-(4-fluorophenyl) pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and screened for their cytotoxicity. While most of the synthesized compounds showed moderate activity, two compounds, 6f and 6h, demonstrated significant inhibitory effects against the HepG2 cell line with IC50 values of 23.8 µM and 13.4 µM, respectively. iajpr.com These values indicate a higher potency compared to the standard anticancer drug 5-fluorouracil (B62378) (5-FU) in this specific cell line. iajpr.com The study highlighted the potential of incorporating a 1,3,4-thiadiazole (B1197879) ring and specific substitutions to enhance the anticancer activity of the parent scaffold. iajpr.com

Another research effort focused on the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine. These compounds were also tested against HeLa, Caco-2 (colon cancer), and HepG2 cell lines. researchgate.net Notably, compounds 7a and 7d exhibited high cytotoxicity against HepG2 cells with IC50 values of 2.6 µM and 5.8 µM, respectively. researchgate.net Furthermore, compound 7f was found to be highly cytotoxic against Caco-2 cell lines. researchgate.net

The research in this area underscores the importance of structural modifications to the this compound backbone in designing potent and selective anticancer agents. The data from these studies provide a valuable foundation for the future development of more effective cancer therapies.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

| 6f | HepG2 | 23.8 | iajpr.com |

| 6h | HepG2 | 13.4 | iajpr.com |

| 7a | HepG2 | 2.6 | researchgate.net |

| 7d | HepG2 | 5.8 | researchgate.net |

| 7f | Caco-2 | Not specified | researchgate.net |

| 5-FU (standard) | HepG2 | Higher than 6f and 6h | iajpr.com |

Antifungal and Antimicrobial Research

The this compound scaffold has also been explored for its potential in developing new antifungal and antimicrobial agents. The increasing prevalence of drug-resistant microbial infections necessitates the discovery of novel therapeutic options.

Research into new fluorophenyl-containing derivatives of 1,2,4-triazole (B32235) has shown promising results. pharmj.org.ua Many of these compounds exhibited moderate antimicrobial and significant antifungal activity. pharmj.org.ua Specifically, several derivatives were highly active against Staphylococcus aureus, with 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiols showing activity that surpassed the reference drug. pharmj.org.ua In terms of antifungal properties, most of the synthesized compounds were quite active against Candida albicans. pharmj.org.ua The highest activity against this fungal strain was observed with 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol and 5-(2-fluorophenyl)-4-((2,3-dimethoxyphenyl)ylidene)amino-1,2,4-triazole-3-thiol. pharmj.org.ua

Another study focused on pyridine Schiff bases, specifically (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) and (E)- 2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2). frontiersin.org These compounds were evaluated for their antifungal properties against C. albicans and Cryptococcus spp.. frontiersin.org Compound F1 demonstrated antifungal activity against Cryptococcus ssp. that was comparable to the commercial antifungal agent fluconazole. frontiersin.org

Furthermore, novel 2-aminonicotinamide derivatives were designed and synthesized based on the structures of known antifungal compounds. nih.gov Many of these derivatives exhibited potent in vitro antifungal activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL. nih.gov In particular, compounds 11g [2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide] and 11h [2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide] showed excellent activity against C. albicans with MIC80 values of 0.0313 μg/mL and also demonstrated broad-spectrum activity against fluconazole-resistant strains. nih.gov

These findings highlight the potential of the this compound scaffold as a basis for the development of new and effective treatments for fungal and bacterial infections.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity | Source |

| 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiols | Staphylococcus aureus | Higher than reference drug | pharmj.org.ua |

| 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol | Candida albicans | High activity | pharmj.org.ua |

| 5-(2-fluorophenyl)-4-((2,3-dimethoxyphenyl)ylidene)amino-1,2,4-triazole-3-thiol | Candida albicans | High activity | pharmj.org.ua |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Cryptococcus ssp. | Comparable to fluconazole | frontiersin.org |

| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | MIC80: 0.0313 μg/mL | nih.gov |

| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | MIC80: 0.0313 μg/mL | nih.gov |

Antiviral Compound Development

The emergence and re-emergence of viral diseases underscore the urgent need for new antiviral therapies. The this compound scaffold has been investigated as a potential foundation for the development of such agents.

A study on benzothiazolyl-pyridine hybrids revealed significant antiviral activity against H5N1 bird flu and SARS-CoV-2 viruses. nih.govacs.org In this research, a series of novel benzothiazolyl-pyridine hybrids were synthesized and evaluated. acs.org Compounds containing fluorine atoms, such as 5-(Benzothiazolyl)-6-amino-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (8f), demonstrated superior activity against both H5N1 and SARS-CoV-2 compared to other compounds in the study. acs.org The mechanism of action for these compounds was suggested to be virucidal, and they also showed inhibitory activity against the SARS-CoV-2 main protease (Mpro). acs.org

Another area of research has focused on the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as potential antiviral agents. mdpi.com These compounds were tested against influenza virus H1N1, HSV-1, and COX-B3. mdpi.com The results indicated that some of these derivatives possess promising antiviral activities. mdpi.com

The development of heterocyclic compounds as antiviral agents is a broad and active field of research. nih.govmdpi.com The versatility of the this compound scaffold allows for its incorporation into various heterocyclic systems, thereby expanding the possibilities for creating novel antiviral drugs. nih.govmdpi.com

Neuropharmacological Applications (e.g., Antidepressants, Anxiolytics, Parkinson's Disease related targets)

The this compound scaffold has shown significant promise in the field of neuropharmacology, with derivatives being investigated for their potential as antidepressants, anxiolytics, and treatments for Parkinson's disease.

In the realm of antidepressant research, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated. mdpi.com One compound, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i), exhibited the most potent antidepressant activity in preclinical models. mdpi.com This compound was found to not affect spontaneous activity in mice, suggesting a specific antidepressant effect. mdpi.com Further investigation into its mechanism suggested an effect on 5-hydroxytryptamine (5-HT) concentration in the brain. mdpi.com Another study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified a compound, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9), as a potential antidepressant in the forced swim test in mice. tandfonline.com

For anxiolytic applications, the aforementioned compound 9 also demonstrated antianxiety effects greater than the reference drug diazepam. tandfonline.com Additionally, research on N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21), a novel serotonin type 3 receptor antagonist, has shown potential anxiolytic-like effects in rodent models. nih.gov

In the context of Parkinson's disease, research has explored dopamine transmission modulators. One such compound, 2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethylamine (IRL790), has been investigated for its potential to treat motor and psychiatric complications of the disease. nih.gov This compound acts on dopamine D2/D3 receptors and has shown efficacy in preclinical models of Parkinson's-related complications. nih.gov The structural features of this compound could be incorporated into the design of new molecules targeting similar pathways.

Anti-Fibrosis Research

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, can lead to organ damage and failure. Research into anti-fibrotic agents has identified the this compound scaffold as a promising starting point for drug discovery.

Pyridone compounds, such as pirfenidone, are known multi-target anti-fibrotic agents. researchgate.net Building on this, novel (5-substituent)-2(1H)-pyridone compounds have been synthesized and evaluated for their ability to inhibit the proliferation of NIH3T3 cells, a model for fibrosis. researchgate.net One derivative, compound 5b, showed highly potent anti-fibrosis activity, being approximately 34 times more potent than the positive control, fluorofenidone. researchgate.net

In the context of idiopathic pulmonary fibrosis (IPF), a devastating lung disease, research has focused on autotaxin inhibitors. acs.org A compound, GLPG1690, which is a 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile, has been developed and shown to be effective in a mouse model of pulmonary fibrosis. acs.org This compound is currently undergoing clinical evaluation for the treatment of IPF. acs.org

Furthermore, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and synthesized to evaluate their anti-fibrotic activities. nih.gov Several of these compounds were found to have better anti-fibrotic activities than existing drugs like Pirfenidone. nih.gov Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities and effectively inhibited collagen expression. nih.gov These findings suggest that these compounds could be developed as novel anti-fibrotic drugs. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Ligand Design for Metal Complexes and Coordination Chemistry

Aminopyridine derivatives are widely recognized for their ability to act as ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. vot.plscirp.orgekb.eg The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amino group in 5-(2-Fluorophenyl)pyridin-3-amine can both serve as donor sites for metal coordination. The presence of the 2-fluorophenyl substituent can sterically and electronically tune the properties of the resulting metal complexes. mdpi.com

The fluorination of ligands is a known strategy to modify the physicochemical and biological properties of metallodrugs and other functional metal complexes. mdpi.com While general studies on aminopyridine ligands are common, researchgate.netnih.gov specific data on complexes formed with this compound, including their synthesis, structure, and properties, are not available in the reviewed literature.

Table 1: Potential Coordination Modes of Aminopyridine Ligands

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (Pyridine-N) | Coordination occurs solely through the nitrogen atom of the pyridine ring. | Transition metals (e.g., Cu, Zn, Ni, Co) scirp.org |

| Monodentate (Amine-N) | Coordination involves only the lone pair of the exocyclic amino group. | Early transition metals vot.pl |

| Bidentate (Chelating) | Both the pyridine and amino nitrogens coordinate to the same metal center, forming a chelate ring. | Various transition metals |

This table represents general coordination behaviors of aminopyridines; specific examples for this compound are not documented.

Building Blocks for Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular building blocks. The amino group of this compound is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These features allow for the formation of predictable hydrogen-bonding networks, a key principle in crystal engineering. researchgate.net

The fluorophenyl ring can also participate in various non-covalent interactions, including dipole-dipole and C-H···F interactions, which can be exploited to guide the self-assembly process. nih.gov The interplay of these interactions could theoretically be used to construct complex supramolecular structures like co-crystals, liquid crystals, or molecular networks. mdpi.com However, specific studies detailing the use of this compound as a tecton (building block) in supramolecular assembly have not been reported.

Development of Functional Materials

The unique electronic properties imparted by fluorine substitution make fluorinated organic compounds valuable in the development of functional materials. nih.govresearchgate.net These materials can have applications in electronics, optics, and pharmaceuticals. For instance, fluorinated pyridine analogs are investigated for their utility in medicinal chemistry and as precursors to materials with specific electronic properties. nih.gov

The combination of the electron-withdrawing fluorine atom and the π-conjugated system of the phenyl and pyridine rings in this compound could lead to interesting photophysical or electronic characteristics. Derivatives of aminopyridines have been explored for their fluorescent properties and potential use as chemical probes. mdpi.com While this suggests a potential avenue for research, there is currently no published data on the synthesis or characterization of functional materials derived specifically from this compound.

Chiral Dopants in Liquid Crystal Systems

Chiral dopants are molecules added in small quantities to achiral liquid crystal hosts to induce a helical, or cholesteric, phase. The efficiency of a chiral dopant is measured by its helical twisting power (HTP). The molecular structure of the dopant, including its shape and the presence of chiral centers, is crucial for high HTP.

For this compound to function as a chiral dopant, it would first need to be resolved into its enantiomers or derivatized with a chiral moiety, as the parent molecule is not chiral. Although research exists on chiral compounds derived from other starting materials for use in liquid crystal systems, there is no information in the scientific literature describing the synthesis of chiral derivatives of this compound or their evaluation as dopants in liquid crystal displays.

Q & A

Q. How does fluorophenyl substitution impact electronic properties?

- Methodological Answer :

- Hammett analysis : Calculate σₚ values for substituents. The 2-fluorophenyl group (σₚ ≈ 0.78) increases ring electron deficiency, enhancing NH₂’s nucleophilicity .

- Cyclic voltammetry : Measure oxidation potentials (−0.5 to −0.8 V vs. Ag/AgCl) to quantify electron-donating capacity in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.